Cas no 1806343-39-4 (6-Fluoro-2-(methylthio)benzo[d]oxazole)
![6-Fluoro-2-(methylthio)benzo[d]oxazole structure](https://ja.kuujia.com/scimg/cas/1806343-39-4x500.png)
6-Fluoro-2-(methylthio)benzo[d]oxazole 化学的及び物理的性質
名前と識別子
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- 6-Fluoro-2-(methylthio)benzo[d]oxazole
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- インチ: 1S/C8H6FNOS/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,1H3
- InChIKey: SKWVZRRKJSWRBW-UHFFFAOYSA-N
- SMILES: S(C)C1=NC2C=CC(=CC=2O1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 169
- XLogP3: 2.7
- トポロジー分子極性表面積: 51.3
6-Fluoro-2-(methylthio)benzo[d]oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081004546-500mg |
6-Fluoro-2-(methylthio)benzo[d]oxazole |
1806343-39-4 | 98% | 500mg |
$1,083.04 | 2022-03-31 | |
Alichem | A081004546-250mg |
6-Fluoro-2-(methylthio)benzo[d]oxazole |
1806343-39-4 | 98% | 250mg |
$736.76 | 2022-03-31 | |
Alichem | A081004546-1g |
6-Fluoro-2-(methylthio)benzo[d]oxazole |
1806343-39-4 | 98% | 1g |
$1,862.15 | 2022-03-31 |
6-Fluoro-2-(methylthio)benzo[d]oxazole 関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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4. Back matter
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
6-Fluoro-2-(methylthio)benzo[d]oxazoleに関する追加情報
6-Fluoro-2-(methylthio)benzo[d]oxazole: A Comprehensive Overview
6-Fluoro-2-(methylthio)benzo[d]oxazole is a chemically synthesized compound with the CAS number 1806343-39-4. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The presence of a fluorine atom at the 6-position and a methylthio group at the 2-position introduces unique electronic and steric properties to the molecule, making it a subject of interest in various fields of research.
The synthesis of 6-Fluoro-2-(methylthio)benzo[d]oxazole involves a series of carefully designed organic reactions. The starting material is typically a substituted benzene ring, which undergoes nucleophilic substitution or coupling reactions to introduce the oxazole ring. The fluorination and thiolation steps are critical in determining the final structure and properties of the compound. Recent advancements in catalytic methods and transition metal-mediated reactions have significantly improved the yield and purity of this compound, making it more accessible for research purposes.
One of the most promising applications of 6-Fluoro-2-(methylthio)benzo[d]oxazole lies in its potential as a pharmacophore in drug discovery. The oxazole ring is known for its ability to act as a bioisostere, providing structural diversity while maintaining biological activity. The fluorine atom at the 6-position enhances lipophilicity, which is crucial for drug absorption and permeability. Additionally, the methylthio group at the 2-position contributes to hydrogen bonding capacity, further enhancing the compound's bioavailability.
Recent studies have explored the use of 6-Fluoro-2-(methylthio)benzo[d]oxazole as a building block in medicinal chemistry. Researchers have incorporated this compound into lead molecules targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. For instance, derivatives of this compound have shown potential as inhibitors of kinase enzymes, which are key players in cellular signaling pathways associated with cancer progression.
In addition to its pharmacological applications, 6-Fluoro-2-(methylthio)benzo[d]oxazole has also found utility in materials science. The compound's ability to form stable coordination complexes with transition metals makes it a valuable component in catalysis and sensor development. Recent investigations have highlighted its role as a ligand in metalloenzymes mimics, offering new insights into enzyme mechanisms and potential applications in biotechnology.
The electronic properties of 6-Fluoro-2-(methylthio)benzo[d]oxazole make it an interesting candidate for optoelectronic applications. The conjugated system within the oxazole ring facilitates efficient charge transport, which is essential for devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have reported enhanced performance metrics when this compound is integrated into device architectures, underscoring its potential in next-generation electronic materials.
From an environmental standpoint, understanding the degradation pathways of 6-Fluoro-2-(methylthio)benzo[d]oxazole is crucial for assessing its ecological impact. Studies have shown that the compound undergoes hydrolytic cleavage under specific conditions, leading to the formation of less complex byproducts. This information is vital for designing sustainable synthetic routes and minimizing environmental footprint.
In conclusion, 6-Fluoro-2-(methylthio)benzo[d]oxazole represents a versatile molecule with diverse applications across multiple disciplines. Its unique structural features and functional groups make it an attractive target for both fundamental research and applied development. As scientific advancements continue to unfold, this compound is expected to play an increasingly significant role in shaping future innovations in chemistry and related fields.
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